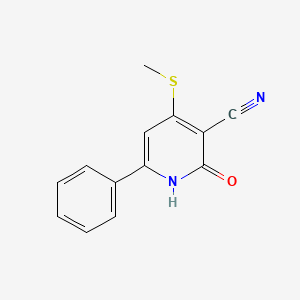

4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with a phenyl group, a cyano group, and a methylsulfanyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and automated systems are often employed to enhance efficiency and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, a case study involving the synthesis of various derivatives showed enhanced antibacterial activity compared to standard antibiotics .

1.2 Antitumor Properties

Recent investigations have highlighted the compound's potential in oncology. A series of synthesized derivatives were tested for cytotoxic effects against cancer cell lines, revealing significant antitumor activity. In vitro assays indicated that certain modifications to the pyridine structure increased potency against specific cancer types, paving the way for further development in cancer therapeutics .

3.1 Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor in several studies. Specifically, it has been evaluated for its ability to inhibit enzymes related to cancer progression and microbial resistance. For example, a study demonstrated that certain derivatives could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells .

3.2 Case Studies

Several case studies have documented the biological efficacy of this compound:

- Case Study 1: A derivative was tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) lower than that of conventional treatments.

- Case Study 2: In vitro studies on human cancer cell lines (e.g., HeLa cells) revealed a dose-dependent cytotoxic effect with IC50 values indicating strong potential for further development.

Mecanismo De Acción

The mechanism by which 4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as a hydrogen bond acceptor, while the phenyl and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

4-(Methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Lacks the phenyl group, which may affect its binding affinity and specificity.

2-Oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile: Lacks the methylsulfanyl group, potentially altering its chemical reactivity and biological activity.

4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxamide: The carboxamide group can introduce different hydrogen bonding capabilities compared to the cyano group.

Uniqueness

The presence of both the methylsulfanyl and phenyl groups in 4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile provides a unique combination of electronic and steric properties, making it distinct from its analogs. This uniqueness can be exploited in designing compounds with specific biological activities or material properties.

Actividad Biológica

4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, a compound within the pyridine family, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H12N2OS |

| Molecular Weight | 252.31 g/mol |

| CAS Number | 29140-19-0 |

| Density | 1.48 g/cm³ |

| LogP | 3.383 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through nucleophilic substitutions and cyclization processes. The detailed synthetic routes can be referenced in various studies, which highlight the efficiency and yield of the reactions involved.

Anticancer Properties

Research has indicated that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation across multiple cancer cell lines. Specifically, antiproliferative assays demonstrated that certain derivatives acted in the nanomolar range against various cancer types, suggesting a promising therapeutic index for further development .

The mechanism of action for these compounds often involves disruption of microtubule dynamics by binding to the colchicine site on β-tubulin. This leads to cell cycle arrest and apoptosis in cancer cells. Notably, studies have shown that these compounds can effectively target resistant cancer cell lines that overexpress P-glycoprotein, a common mechanism of drug resistance .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the selectivity and toxicity of this compound against normal versus cancerous cells. Results indicated that while exhibiting potent cytotoxic effects on tumor cells, the compound also maintained a relatively low toxicity profile towards non-cancerous cells, suggesting a degree of selectivity that could be advantageous for therapeutic applications .

Case Studies

Several case studies have documented the biological effects of pyridine derivatives:

- Study on Cell Cycle Arrest : A study demonstrated that treatment with this compound resulted in significant G2/M phase arrest in cancer cell lines, leading to increased apoptosis rates compared to untreated controls .

- In Vivo Efficacy : Chick chorioallantoic membrane (CAM) assays were conducted to assess antiangiogenic properties. The compound showed substantial inhibition of angiogenesis comparable to established drugs like combretastatin A4 .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses were performed to correlate chemical structure with biological activity, providing insights into optimizing future derivatives with enhanced efficacy and reduced side effects .

Propiedades

IUPAC Name |

4-methylsulfanyl-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-17-12-7-11(9-5-3-2-4-6-9)15-13(16)10(12)8-14/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJDNUBVFKYAGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.